

# An In-depth Technical Guide to the Spectroscopic Data Interpretation of Nonanenitrile

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Compound of Interest		
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This technical guide provides a comprehensive overview of the spectroscopic data for **nonanenitrile** (C<sub>9</sub>H<sub>17</sub>N), a nitrile compound with applications in various fields of chemical research and development. This document details the interpretation of its Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided to ensure reproducibility, and a generalized experimental workflow is visualized.

### **Spectroscopic Data Summary**

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **nonanenitrile**.

### Table 1: <sup>1</sup>H NMR Spectroscopic Data for Nonanenitrile



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~2.3	Triplet	2H	-CH <sub>2</sub> -CN
~1.6	Multiplet	2H	-CH2-CH2-CN
~1.3	Multiplet	10H	-(CH2)5-
~0.9	Triplet	3H	СН3-

Solvent: CCl<sub>4</sub>. Instrument: Varian A-60.[1]

Table 2: 13C NMR Spectroscopic Data for Nonanenitrile

Chemical Shift ( $\delta$ ) ppm	Assignment
~119	-C≡N
~31	-CH₂-
~29	-CH₂-
~28	-CH₂-
~25	-CH <sub>2</sub> -
~22	-CH₂-
~17	-CH2-CN
~14	СН3-

Solvent: CDCl3.[2]

# **Table 3: IR Spectroscopic Data for Nonanenitrile**



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2925	Strong	C-H stretch (alkane)
~2855	Strong	C-H stretch (alkane)
~2245	Medium	-C≡N stretch (nitrile)
~1465	Medium	C-H bend (alkane)

Technique: Neat liquid.[3]

**Table 4: Mass Spectrometry Data for Nonanenitrile** 

m/z Ratio	Relative Intensity	Assignment
139	Low	[M]+ (Molecular Ion)
96	High	[M - C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
82	High	[M - C4H9] <sup>+</sup>
41	Very High	[C₃H₅]+ (Base Peak)

Ionization Method: Electron Ionization (EI).[3]

## **Experimental Protocols**

Detailed methodologies for the key spectroscopic experiments are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra of **nonanenitrile** to determine its chemical structure.

Methodology:

Sample Preparation:



- For ¹H NMR, accurately weigh approximately 5-20 mg of nonanenitrile. For ¹³C NMR, a
  higher concentration of 20-50 mg is recommended.[4]
- Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or CCl<sub>4</sub>) in a clean vial.[4]
- Ensure complete dissolution by gentle vortexing or sonication.
- Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of
   4-5 cm.[4]
- Wipe the exterior of the NMR tube with a lint-free tissue to remove any contaminants.[4]
- Instrumental Analysis:
  - Insert the NMR tube into the spectrometer's spinner turbine.
  - Place the sample into the NMR magnet.
  - Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.[4]
  - Shim the magnetic field to optimize its homogeneity and improve spectral resolution. This
    can be done manually or automatically.[4]
  - Tune and match the probe to the desired nucleus (<sup>1</sup>H or <sup>13</sup>C).[4]
  - Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.
  - Acquire the Free Induction Decay (FID) and perform a Fourier transform to obtain the NMR spectrum.
- Data Processing:
  - Phase the spectrum to ensure all peaks are in the positive phase.



- Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
- Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

### Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in **nonanenitrile**.

Methodology (Neat Liquid on Salt Plates):

- Sample Preparation:
  - Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. If necessary, clean them with a small amount of a volatile solvent like acetone and allow them to dry completely.
  - Place one to two drops of liquid **nonanenitrile** onto the surface of one salt plate.[5]
  - Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, even film between the plates.[5]
- Instrumental Analysis:
  - Place the salt plate assembly into the sample holder of the FT-IR spectrometer.
  - Acquire a background spectrum of the empty sample compartment to account for atmospheric CO<sub>2</sub> and water vapor.
  - Acquire the infrared spectrum of the nonanenitrile sample.
- Data Analysis:
  - Identify the characteristic absorption bands in the spectrum.
  - Correlate the observed wavenumbers with known functional group absorptions using a correlation table to identify the functional groups present in the molecule.



### Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **nonanenitrile**.

Methodology (Electron Ionization - Mass Spectrometry):

- Sample Introduction:
  - Introduce a small amount of the volatile liquid nonanenitrile into the ion source of the
    mass spectrometer. This is typically done via a direct insertion probe or by coupling with a
    gas chromatograph (GC-MS).

#### Ionization:

- The sample molecules are bombarded with a high-energy electron beam (typically 70 eV)
   in the ion source.[6][7]
- This causes the removal of an electron from the molecule, forming a positively charged molecular ion ([M]+) and extensive fragmentation.[6][7]

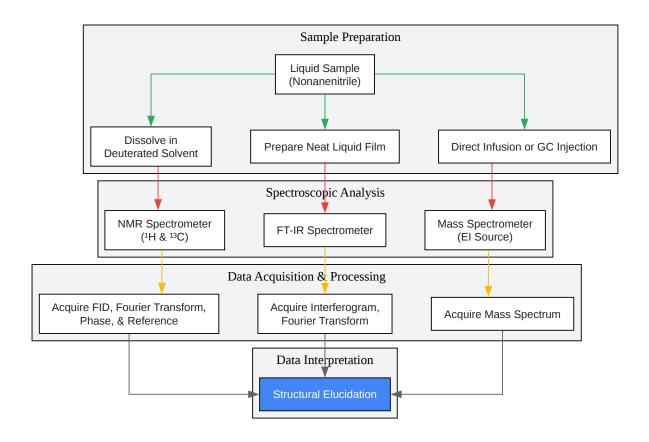
#### Mass Analysis:

- The resulting ions (molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection and Data Analysis:
  - The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.
  - Identify the molecular ion peak to determine the molecular weight of the compound.
  - Analyze the fragmentation pattern to gain information about the structure of the molecule.
     The fragmentation of nitriles often involves the loss of alkyl radicals.

# Visualized Experimental Workflow



The following diagram illustrates a generalized workflow for the spectroscopic analysis of a liquid organic compound such as **nonanenitrile**.



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Caption: Generalized workflow for spectroscopic analysis of **nonanenitrile**.

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